

In-Depth Technical Guide: Tert-butyl 3-ethenylazetidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 3-ethenylazetidine-1-carboxylate*

Cat. No.: *B1321209*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for **tert-butyl 3-ethenylazetidine-1-carboxylate**, a valuable building block in medicinal chemistry and organic synthesis.

Chemical Properties

Tert-butyl 3-ethenylazetidine-1-carboxylate, also known as 1-Boc-3-vinylazetidine, is a heterocyclic compound featuring a strained four-membered azetidine ring, a vinyl functional group, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.

Table 1: General Chemical Properties

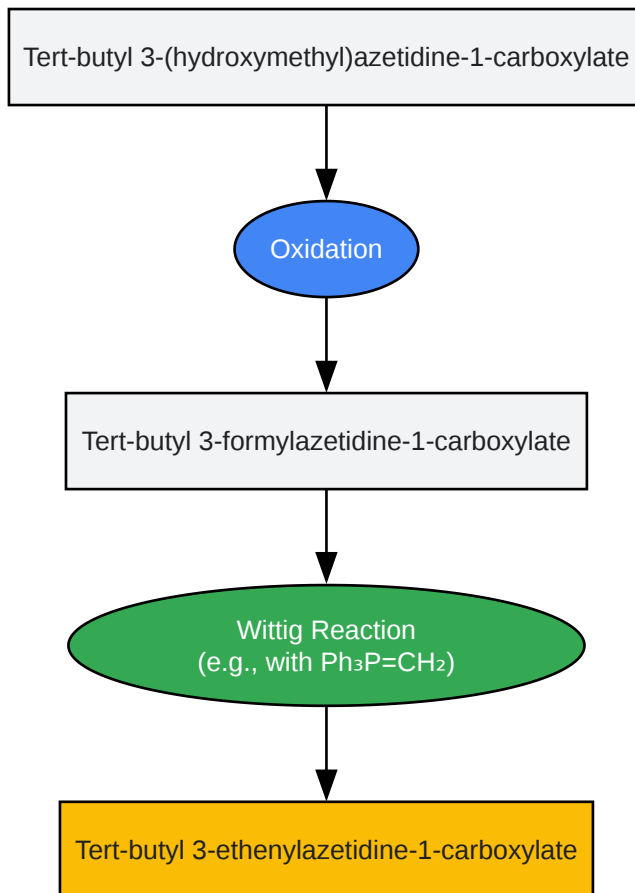
Property	Value	Reference
CAS Number	1026796-78-0	[1]
Molecular Formula	C ₁₀ H ₁₇ NO ₂	[1]
Molecular Weight	183.25 g/mol	[1]
Appearance	Not specified in literature; likely a liquid or low-melting solid.	
Boiling Point	Data not available.	
Melting Point	Data not available.	
Density	Data not available.	
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.	

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **tert-butyl 3-ethenylazetidine-1-carboxylate** is not readily available in the public domain, its synthesis can be logically inferred from established organic chemistry principles. A plausible synthetic route would involve a Wittig reaction starting from the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate.

Postulated Synthetic Workflow

Postulated Synthesis of Tert-butyl 3-ethenylazetidine-1-carboxylate



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Caption: Postulated synthetic route to the target compound.

Reactivity

The chemical reactivity of **tert-butyl 3-ethenylazetidine-1-carboxylate** is dictated by its key functional groups:

- **N-Boc Protecting Group:** The tert-butyloxycarbonyl group is stable under a wide range of non-acidic conditions but can be readily cleaved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the free amine. This allows for further functionalization of the azetidine nitrogen.
- **Vinyl Group:** The ethenyl (vinyl) group is susceptible to a variety of reactions common to alkenes, including hydrogenation, halogenation, hydroboration-oxidation, and polymerization.

It can also participate in cycloaddition reactions and cross-coupling reactions, making it a versatile handle for molecular elaboration.

- **Azetidine Ring:** While the four-membered ring is strained, the N-Boc group provides some stability. The ring can potentially undergo ring-opening reactions under certain conditions, a reactivity profile that can be exploited in synthetic strategies.

Spectroscopic Data

Specific spectroscopic data such as ^1H NMR and ^{13}C NMR for **tert-butyl 3-ethenylazetidine-1-carboxylate** are not publicly available in the searched literature. However, based on the structure, the following characteristic signals would be expected:

- ^1H NMR:
 - Signals in the vinyl region (δ 5-6 ppm) corresponding to the three vinyl protons, likely showing complex splitting patterns (dd or ddt).
 - Signals corresponding to the protons on the azetidine ring, typically found in the region of δ 3-4 ppm.
 - A singlet at approximately δ 1.4 ppm integrating to nine protons, characteristic of the tert-butyl group of the Boc protecting group.
- ^{13}C NMR:
 - Signals in the alkene region (δ 110-140 ppm) for the two carbons of the vinyl group.
 - Signals for the carbons of the azetidine ring.
 - Signals corresponding to the quaternary and methyl carbons of the Boc group (around δ 80 ppm and δ 28 ppm, respectively).

Biological Activity and Applications

There is no specific information in the reviewed literature regarding the biological activity or signaling pathway involvement of **tert-butyl 3-ethenylazetidine-1-carboxylate**. However, the azetidine scaffold is a recognized privileged structure in medicinal chemistry, appearing in

numerous biologically active compounds. The vinyl group provides a reactive handle for the synthesis of diverse derivatives for screening in drug discovery programs. Its utility lies primarily as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

A specific Safety Data Sheet (SDS) for **tert-butyl 3-ethenylazetidine-1-carboxylate** is not readily available. However, based on the safety information for structurally related azetidine derivatives, the following precautions should be taken:

- General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.^[2]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.^[2]
- First Aid:
 - In case of skin contact: Wash off with soap and plenty of water.^[3]
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.^[3]
 - If inhaled: Move person into fresh air. If not breathing, give artificial respiration.^[3]
 - If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.^[2]

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling this chemical.

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References

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- 2. aksci.com [aksci.com]
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